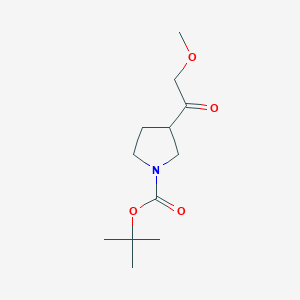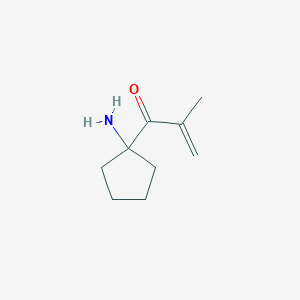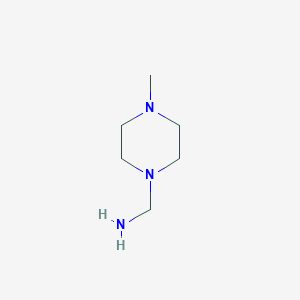
(2S,3S)-2-Amino-3-methylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-methylpentanenitrile is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, which give it unique stereochemical properties. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methylpentanenitrile typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a 2-chloro-3-hydroxy ester can be catalyzed by carbonyl reductase from Lactobacillus fermentum, resulting in the desired chiral product .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase and glucose dehydrogenase, allows for the large-scale production of this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Amino-3-methylpentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-methylpentanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-methylpentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme-catalyzed reactions where the compound acts as a substrate or inhibitor, influencing the activity of the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-Amino-3-methylpentanenitrile: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2S,3S)-2-Amino-3-methylbutanenitrile: A similar compound with a slightly different carbon chain length.
Uniqueness
(2S,3S)-2-Amino-3-methylpentanenitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and pharmaceutical applications .
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methylpentanenitrile |
InChI |
InChI=1S/C6H12N2/c1-3-5(2)6(8)4-7/h5-6H,3,8H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
WYCYTTXKDCBDRD-NTSWFWBYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C#N)N |
SMILES canonique |
CCC(C)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)










